2-(1,2-Oxazol-4-yl)acetonitrile
CAS No.: 893640-97-6
Cat. No.: VC8402303
Molecular Formula: C5H4N2O
Molecular Weight: 108.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893640-97-6 |
|---|---|
| Molecular Formula | C5H4N2O |
| Molecular Weight | 108.1 g/mol |
| IUPAC Name | 2-(1,2-oxazol-4-yl)acetonitrile |
| Standard InChI | InChI=1S/C5H4N2O/c6-2-1-5-3-7-8-4-5/h3-4H,1H2 |
| Standard InChI Key | ZMJZNHYSDJGFMG-UHFFFAOYSA-N |
| SMILES | C1=C(C=NO1)CC#N |
| Canonical SMILES | C1=C(C=NO1)CC#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(1,2-Oxazol-4-yl)acetonitrile features a 1,2-oxazole ring (C₃H₃NO) substituted at the 4-position with an acetonitrile group (-CH₂CN). The oxazole ring consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in a planar, aromatic configuration. The nitrile group introduces an electron-withdrawing effect, polarizing the adjacent methylene group and enhancing the compound’s susceptibility to nucleophilic attacks .
Key Structural Parameters:
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Molecular Formula: C₅H₄N₂O
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Molecular Weight: 108.10 g/mol
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SMILES: C1=C(C=NO1)CC#N
Spectroscopic and Computational Data
Predicted collision cross sections (CCS) for various adducts, calculated using ion mobility spectrometry, provide insights into its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 109.04 | 120.6 |
| [M+Na]⁺ | 131.02 | 132.3 |
| [M-H]⁻ | 107.03 | 115.4 |
These values aid in mass spectrometry-based identification and quantification .
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit protocol for 2-(1,2-Oxazol-4-yl)acetonitrile is documented, analogous oxazole derivatives are typically synthesized via cyclocondensation reactions. For example, 2-(benzo[d]oxazol-2-yl)acetonitrile is prepared by refluxing 2-aminophenol with chloroacetonitrile in dichloromethane, followed by NaOH washing . Adapting such methods, the target compound could hypothetically be synthesized from 4-aminooxazole precursors and cyanomethylating agents.
Reactivity Profile
The compound’s reactivity is governed by two functional groups:
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Oxazole Ring: Participates in electrophilic substitution at the 5-position due to electron density distribution.
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Nitrile Group: Undergoes hydrolysis to carboxylic acids, reduction to amines, or cycloadditions to form heterocycles like tetrazoles .
Comparative studies with 2-(3-methyl-1,2-oxazol-4-yl)acetonitrile (C₆H₆N₂O) reveal that alkyl substituents on the oxazole ring modulate electronic effects, altering reaction kinetics and product distributions.
Physicochemical Properties
Solubility and Stability
Applications in Organic Synthesis
Building Block for Heterocycles
The nitrile group serves as a versatile handle for constructing nitrogen-containing heterocycles. For instance, reaction with hydroxylamine yields 2-(1,2-oxazol-4-yl)acetamide, which can undergo further cyclization to imidazoles or triazoles.
Catalytic Transformations
In palladium-catalyzed cross-couplings, the acetonitrile moiety facilitates C–C bond formation. A case study demonstrated its use in Suzuki-Miyaura reactions to generate biaryl derivatives, though yields were suboptimal (40–60%) .
Future Research Directions
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Synthetic Optimization: Develop efficient, scalable routes using green chemistry principles.
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Solubility Studies: Characterize solubility in common solvents to guide formulation.
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.
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Computational Modeling: Predict ADMET properties and target binding using QSAR models.
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